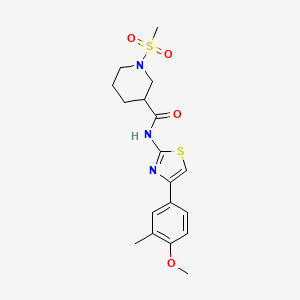![molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-76-5](/img/structure/B2408716.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide is a synthetic chemical that holds interest due to its structural complexity and potential utility across various fields of research. Known for its unique sulfonamide backbone, this compound exhibits distinctive reactivity and functionality due to its multiple substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions, starting from commercially available reagents. Here’s an outline of one possible synthetic route:
Aromatic Nucleophilic Substitution: : Reaction of 2,4-dichloro-5-(benzyloxy)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acylation Reaction: : The sulfonamide intermediate undergoes acylation with 4-chlorophenylacetyl chloride to produce the final compound.
Industrial Production Methods
For large-scale production, the optimization of reaction conditions (such as temperature, solvent choice, and reagent concentration) is crucial. Catalysts and phase-transfer agents might be used to enhance yield and selectivity. Continuous-flow reactors could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidative conditions may lead to modification of the aromatic ring or the side chains.
Reduction: : Can target the nitro groups or aromatic rings, if present in derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Alkyl halides, strong bases such as sodium hydride.
Major Products Formed
The specific products depend on the reaction type. For instance, oxidation might introduce hydroxyl groups to the aromatic rings, while substitution might attach various alkyl or aryl groups to the structure.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for more complex molecules, due to its versatile functional groups.
Biology
The biological activity of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities, attributable to the unique reactivity of the sulfonamide group.
Industry
Industrial applications might involve this compound as a precursor in the synthesis of dyes, polymers, and advanced materials.
Mechanism of Action
The 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide exerts its effects primarily through interaction with biological macromolecules.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
Signaling Pathways: : May influence various cellular signaling pathways, particularly those related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: : Other sulfonamide-based compounds, such as sulfacetamide, exhibit similar functional properties.
Chlorinated Anilines: : Compounds like 2,4-dichloroaniline share structural features and may have comparable reactivity.
Benzyl Ethers: : Molecules like benzyl phenyl ether can be compared in terms of the benzyloxy functional group.
Uniqueness
The uniqueness of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide lies in the combination of its functional groups, providing a distinct chemical profile that can be exploited for specific applications in various scientific fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPFXMGSCFPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
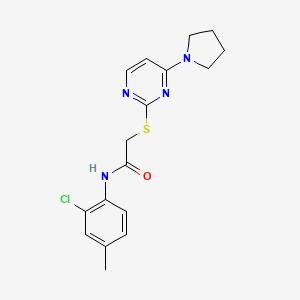
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
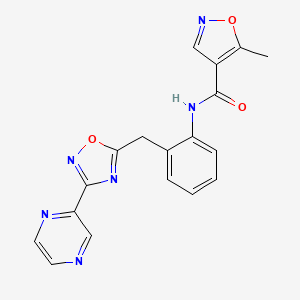
![6-{[4-(3-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2408645.png)
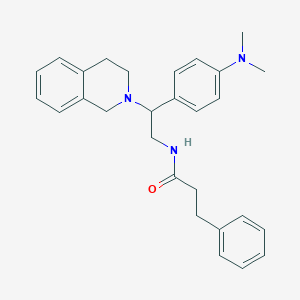
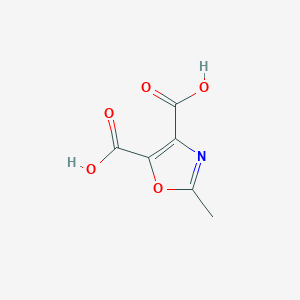
![N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2408649.png)
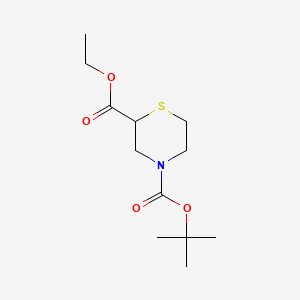
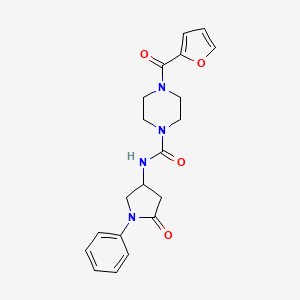
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
